molecular formula C4H9ClN4 B2787763 3-(Azidomethyl)azetidine hydrochloride CAS No. 1864061-04-0

3-(Azidomethyl)azetidine hydrochloride

Cat. No.: B2787763
CAS No.: 1864061-04-0
M. Wt: 148.59
InChI Key: UNQFQRAONICUNU-UHFFFAOYSA-N
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Description

3-(Azidomethyl)azetidine hydrochloride is a chemical compound with the molecular formula C4H9ClN4.

Safety and Hazards

3-(Azidomethyl)azetidine hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent advances in the synthesis and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .

Mechanism of Action

Preparation Methods

The synthesis of 3-(Azidomethyl)azetidine hydrochloride can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges. Another method involves the activation of hydroxyl groups of amino alcohols, which avoids the use of toxic reagents and tolerates various functional groups .

Chemical Reactions Analysis

3-(Azidomethyl)azetidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The [2 + 2] photocycloaddition reaction is one of the most efficient ways to synthesize functionalized azetidines . Common reagents used in these reactions include imines and alkenes. The major products formed from these reactions are functionalized azetidines .

Properties

IUPAC Name

3-(azidomethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c5-8-7-3-4-1-6-2-4;/h4,6H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQFQRAONICUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864061-04-0
Record name 3-(azidomethyl)azetidine hydrochloride
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